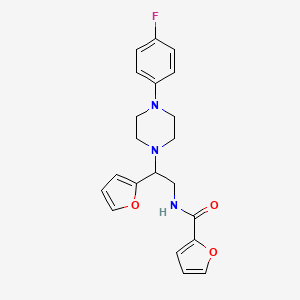
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide
Übersicht
Beschreibung
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide, also known as FEN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FEN is a novel chemical compound that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide acts as a selective serotonin and dopamine receptor modulator, which means that it can both activate and inhibit the activity of these receptors depending on the specific subtype. This compound has been shown to have a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood and anxiety. This compound has also been shown to have a high affinity for the D2 and D3 dopamine receptors, which are involved in regulating reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium ion channels, and the activation of intracellular signaling pathways. This compound has also been shown to have a neuroprotective effect, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide for lab experiments is its high potency and selectivity for the serotonin and dopamine receptors. This makes it an ideal tool for studying the role of these receptors in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
Zukünftige Richtungen
There are several future directions for research on N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide, including the development of more potent and selective analogs, the investigation of the long-term effects of this compound on brain function and behavior, and the exploration of this compound's potential therapeutic applications in other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have a high affinity for the serotonin and dopamine receptors in the brain, which are known to play a critical role in regulating mood and behavior.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-16-5-7-17(8-6-16)24-9-11-25(12-10-24)18(19-3-1-13-27-19)15-23-21(26)20-4-2-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAMSYNNUTTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



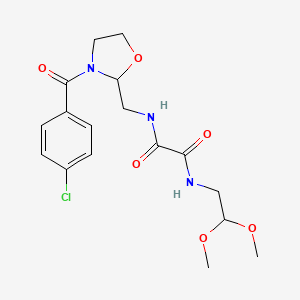
![(5E)-3-cyclopentyl-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3408406.png)
![N'-benzyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3408418.png)
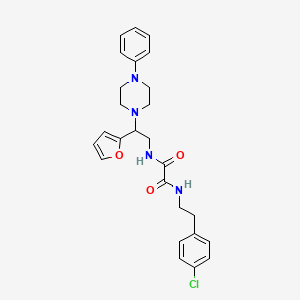
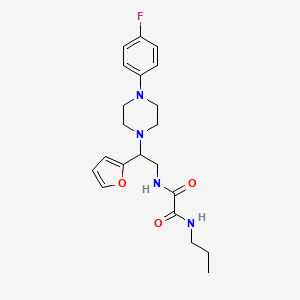

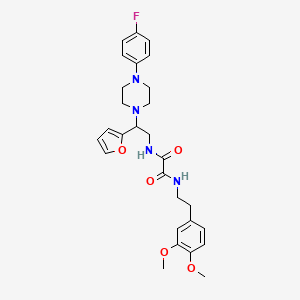
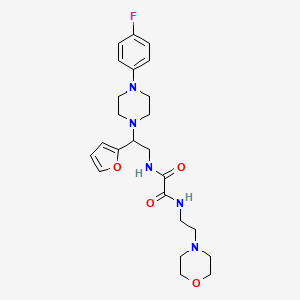
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B3408442.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B3408455.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3-methylbenzamide](/img/structure/B3408471.png)
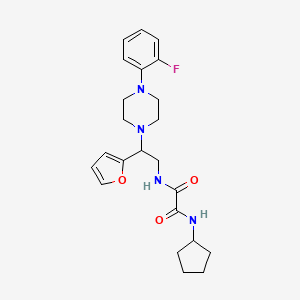
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B3408484.png)
![N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide](/img/structure/B3408489.png)